2-(Cbz-amino)-2-(2-pyridyl)acetic Acid
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Overview
Description
2-(Cbz-amino)-2-(2-pyridyl)acetic Acid: is an organic compound that features a carbobenzoxy (Cbz) protected amino group and a pyridyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The protected amino group and the pyridyl group are coupled to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Cbz-amino)-2-(2-pyridyl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxides of the pyridyl group.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Substituted pyridyl derivatives.
Scientific Research Applications
2-(Cbz-amino)-2-(2-pyridyl)acetic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cbz-amino)-2-(3-pyridyl)acetic Acid: Similar structure but with the pyridyl group in a different position.
2-(Cbz-amino)-2-(4-pyridyl)acetic Acid: Another positional isomer with the pyridyl group in the 4-position.
Uniqueness
2-(Cbz-amino)-2-(2-pyridyl)acetic Acid is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-pyridin-2-ylacetic acid |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13(12-8-4-5-9-16-12)17-15(20)21-10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,20)(H,18,19) |
InChI Key |
JQTFSPKCNALZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
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